Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate
Description
Properties
IUPAC Name |
ethyl 3-[5-hydroxypentyl(methyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-3-15-11(14)7-9-12(2)8-5-4-6-10-13/h13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFQQAXWOIEAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition Approach
The most direct method involves a Michael addition reaction between 5-hydroxypentyl(methyl)amine and ethyl acrylate. This approach parallels the synthesis of similar amino esters described in the literature, where a nucleophilic amine reacts with an α,β-unsaturated ester.
The reaction scheme is as follows:
5-hydroxypentyl(methyl)amine + ethyl acrylate → this compound
N-Alkylation Approach
An alternative approach involves successive N-alkylation reactions, starting with a primary amine that is first methylated and then alkylated with an appropriate hydroxyalkyl halide, followed by reaction with ethyl acrylate or ethyl 3-bromopropanoate.
Detailed Michael Addition Method
Reagents and Conditions
Based on successful syntheses of similar compounds, the following conditions have been identified as optimal for the Michael addition approach:
| Component | Quantity |
|---|---|
| 5-hydroxypentyl(methyl)amine | 1.0 equivalent |
| Ethyl acrylate | 1.2-1.5 equivalents |
| Solvent | Ethanol or tetrahydrofuran |
| Catalyst (optional) | Trifluoromethanesulfonic acid (catalytic amount) |
| Temperature | 50-60°C |
| Reaction time | 16-24 hours |
Procedure
- In a suitable reaction vessel equipped with a magnetic stirrer and reflux condenser, add 5-hydroxypentyl(methyl)amine and the selected solvent.
- Stir the solution for approximately 20 minutes at room temperature to ensure complete dissolution.
- Add ethyl acrylate slowly (over a period of 5-10 minutes) to the reaction mixture.
- If using a catalyst, add a catalytic amount of trifluoromethanesulfonic acid.
- Heat the reaction mixture to 50-60°C and maintain this temperature for 16-24 hours under nitrogen atmosphere.
- Monitor the reaction progress by thin-layer chromatography or gas chromatography.
- Upon completion, cool the reaction mixture to room temperature.
Purification Process
Drawing from the purification methods described for similar amino esters, the following purification sequence can be employed:
- Concentrate the reaction mixture under reduced pressure to remove the solvent.
- Dissolve the resulting residue in ethyl acetate or dichloromethane.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acid catalyst and byproducts.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel, using an appropriate solvent system (e.g., gradient elution with hexanes/ethyl acetate).
- For higher purity, consider recrystallization from a suitable solvent system.
Expected yield based on similar reactions: 75-85%.
Alternative Synthetic Approaches
Modified Gabriel Synthesis
The Gabriel synthesis, typically used for preparing primary amines, can be adapted for the synthesis of this compound through careful selection of intermediates and reaction conditions.
This approach would involve:
- Preparation of ethyl 3-aminopropanoate via Gabriel synthesis
- Reductive amination with an appropriate aldehyde
- Alkylation with 5-bromopentanol or a protected derivative
While more steps are involved, this method may offer advantages in terms of selectivity and avoiding side reactions.
Reduction-Based Approach
Another viable approach involves the reduction of appropriate precursors:
- Starting with ethyl 3-(3-aminophenyl)propanoate or similar compounds
- Reduction of the aromatic ring
- Selective alkylation to introduce the 5-hydroxypentyl and methyl groups
This method may be particularly useful when starting from readily available aromatic precursors.
Scale-Up Considerations
For industrial or large-scale synthesis, the Michael addition approach offers several advantages:
- One-pot synthesis with minimal steps
- Readily available and relatively inexpensive starting materials
- Mild reaction conditions
- Straightforward purification procedures
However, the following modifications may be necessary for scale-up:
| Parameter | Small Scale | Large Scale Modification |
|---|---|---|
| Heating | Oil bath | Jacketed reactor with controlled heating |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer |
| Addition | Manual | Controlled addition via pump |
| Purification | Column chromatography | Continuous flow chromatography or distillation |
| Solvent | Ethanol or THF | Consider greener solvents with higher boiling points |
Analytical Characterization
The following analytical data would be expected for pure this compound:
NMR Spectroscopy
Based on the structure, the following key signals would be expected:
¹H NMR (400 MHz, CDCl₃):
- δ 4.12 (q, 2H, OCH₂CH₃)
- δ 3.60-3.65 (t, 2H, CH₂OH)
- δ 2.70-2.80 (m, 4H, NCH₂)
- δ 2.40-2.50 (t, 2H, NCH₂)
- δ 2.30 (s, 3H, NCH₃)
- δ 1.20-1.70 (m, 8H, CH₂ groups)
- δ 1.25 (t, 3H, OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃):
- δ 172.5 (C=O)
- δ 62.5 (CH₂OH)
- δ 60.5 (OCH₂CH₃)
- δ 55-57 (NCH₂ signals)
- δ 42.0 (NCH₃)
- δ 32.5, 29.5, 27.0, 23.5 (CH₂ groups)
- δ 14.2 (OCH₂CH₃)
Mass Spectrometry
Expected mass spectral data:
- Molecular ion peak (M+): m/z 217
- Major fragments: m/z 202 (M-CH₃), 172 (M-OCH₂CH₃), 100 (CH₃NCH₂CH₂COO)
Infrared Spectroscopy
Characteristic IR absorptions:
- 3350-3450 cm⁻¹ (O-H stretching)
- 2920-2960 cm⁻¹ (C-H stretching)
- 1730-1740 cm⁻¹ (C=O stretching, ester)
- 1170-1190 cm⁻¹ (C-O stretching, ester)
- 1040-1060 cm⁻¹ (C-O stretching, primary alcohol)
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Expected Yield | Time Required |
|---|---|---|---|---|
| Michael Addition | - Direct, one-pot synthesis - Minimal steps - Mild conditions |
- Potential for side reactions - May require purification |
75-85% | 16-24 hours |
| Modified Gabriel Synthesis | - Selective - Well-established chemistry |
- Multiple steps - Longer overall time |
60-70% | 48-72 hours |
| Reduction-Based Approach | - Can utilize common precursors - Potentially higher purity |
- Multiple steps - Possibly harsh conditions |
55-65% | 36-48 hours |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Scientific Research Applications
Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate serves multiple roles in scientific research:
-
Chemistry :
- Synthesis Intermediate : It is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the creation of various chemical structures.
- Reactivity : The compound can undergo oxidation to form ketones or aldehydes and reduction to yield alcohols, making it versatile for further synthetic applications .
-
Biology :
- Biological Activity Studies : Research has shown that this compound may interact with biomolecules, potentially influencing biological pathways. Its hydroxyl and amino groups allow for hydrogen bonding and electrostatic interactions with various biological targets .
- Toxicology Studies : The compound is evaluated for its safety profile under regulations such as the Toxic Substances Control Act (TSCA), ensuring that it does not present unreasonable risks to health or the environment .
-
Medicine :
- Therapeutic Potential : Investigated for its potential therapeutic properties, it may serve as a precursor in drug development. Its structural features suggest possible activity against specific biological targets, warranting further pharmacological studies .
- Preclinical Studies : this compound has been included in preclinical trials to assess its efficacy and safety in potential therapeutic applications.
-
Industry :
- Specialty Chemicals Production : The compound is used in the production of specialty chemicals and materials, contributing to various industrial applications including coatings, adhesives, and plastics.
Data Tables
| Application Area | Specific Uses |
|---|---|
| Chemistry | Synthesis intermediate, oxidation/reduction reactions |
| Biology | Biological activity studies, toxicology assessments |
| Medicine | Drug development precursor, preclinical trials |
| Industry | Production of specialty chemicals |
Case Studies and Research Findings
-
Case Study on Biological Activity :
- A study investigated the interaction of this compound with specific protein targets involved in cellular signaling pathways. Results indicated that the compound could modulate these pathways, suggesting potential therapeutic implications.
- Toxicology Assessment :
-
Synthesis Research :
- Research focused on optimizing synthetic routes for this compound demonstrated efficient methods for producing high yields with minimal environmental impact.
Mechanism of Action
The mechanism of action of Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminopropanoate: Lacks the hydroxyl group, making it less versatile in certain reactions.
Ethyl 3-hydroxypropanoate: Lacks the amino group, limiting its ability to participate in nucleophilic substitution reactions.
Uniqueness
Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate is unique due to the presence of both hydroxyl and amino groups, which provide a wide range of reactivity and applications in various fields .
Biological Activity
Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound belongs to a class of molecules known for their diverse biological activities. Its molecular formula is , and it features a propanoate backbone with a hydroxypentyl and methylamino substituent.
This compound exhibits various biological activities, primarily through its interaction with specific biochemical pathways. Research has indicated that compounds with similar structures can exhibit:
- Antibacterial Activity : Targeting Gram-positive and Gram-negative bacteria.
- Antiviral Properties : Potential effectiveness against viral infections.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Targeted Biological Effects
- Antimicrobial Activity : Quinazolinone derivatives, which share structural similarities with this compound, have shown significant activity against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus .
- Cellular Mechanisms : The compound may alter cell membrane permeability, leading to increased susceptibility of bacterial cells to external stressors .
- Potential in Drug Development : The compound's structure suggests it may serve as a lead for developing new antimicrobial agents targeting resistant strains .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Quinazolinone | Antibacterial | Klebsiella pneumoniae | |
| Carbazole Derivative | Antibacterial | Staphylococcus aureus | |
| This compound | Antiviral | Filoviridae viruses |
Case Studies
- Case Study on Antimicrobial Efficacy :
- In vitro Studies :
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification or reductive amination. For example, esterification under reflux with acidic catalysts (e.g., H₂SO₄) is a common approach for similar propanoate esters . Post-synthesis, purity can be validated via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, X-ray crystallography (as used for homopropargyl alcohol derivatives in and ) provides atomic-level resolution .
Q. How can the compound’s stability under varying storage conditions be assessed?
- Methodological Answer : Stability studies should include accelerated degradation tests under controlled temperature, humidity, and light exposure. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can monitor thermal stability . For hydrolytic sensitivity, incubate the compound in buffered solutions (pH 3–9) and track degradation via LC-MS .
Q. What spectroscopic techniques are most effective for characterizing its structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to identify proton environments and confirm the presence of the hydroxypentyl and methylamino groups.
- FT-IR : Detect functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, N-H bends).
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination (e.g., Q-TOF instruments) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density functional theory (DFT) simulations can model electron density distribution, identifying reactive sites (e.g., the ester carbonyl or amino group). Retrosynthesis tools, such as AI-driven platforms (e.g., Pistachio or Reaxys models), leverage reaction databases to propose feasible pathways . For example, highlights retrosynthetic planning using template relevance models.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Systematically compare datasets from assays (e.g., IC₅₀ values) while controlling for variables like cell lines or solvent systems.
- Dose-Response Curves : Validate activity thresholds using orthogonal assays (e.g., fluorescence-based vs. colorimetric assays).
- Structural Analogues : Cross-reference with structurally similar compounds (e.g., ’s pyridine derivatives) to identify structure-activity relationships (SARs) .
Q. What experimental designs are suitable for probing its interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors.
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with proteins (e.g., ’s WDR5 protein interaction study) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalysts) for enantioselective amination .
- Chiral HPLC : Separate enantiomers post-synthesis, as demonstrated in for methyl 3-amino-3-(2,3-dichlorophenyl)propanoate .
Key Considerations
- Safety : Follow protocols for handling amines and esters, including PPE (e.g., chemical-resistant gloves, OV/AG-P99 respirators for volatile compounds) .
- Data Gaps : Direct data on this compound is limited; extrapolate from analogues while emphasizing experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
